2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Description
2-{[3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a coumarin derivative characterized by a 4-oxo-4H-chromen core substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and an acetic acid moiety linked via an ether bond at position 5. Coumarins are renowned for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-24-15-6-4-5-7-16(15)27-20-12(2)26-17-10-13(25-11-18(21)22)8-9-14(17)19(20)23/h4-10H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYJVSQKXSCVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
Pechmann condensation, a classical method for coumarin derivatives, involves reacting phenols with β-ketoesters under acidic conditions. For 2-methyl-4H-chromen-4-one derivatives, resorcinol derivatives substituted with methyl groups are coupled with ethyl acetoacetate. For example, Rahmani-Nezhad et al. demonstrated that solvent-free reactions at 180°C with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base yield coumarins in 61–91% efficiency. Similarly, Karimi-Jabei et al. achieved 83–95% yields using triethylammonium hydrogen sulfate under solvent-free conditions at 110°C. These methods are advantageous for scalability but require careful temperature control to minimize byproducts.
Aldol-Oxa-Michael Addition
An alternative route involves aldol condensation of 2′-hydroxyacetophenones with aldehydes, followed by intramolecular oxa-Michael cyclization. Sashidhara et al. optimized this approach using microwave irradiation (160–170°C) and diisopropylamine (DIPA) as a base, yielding 2-alkyl-chroman-4-ones in 17–88%. Electron-deficient acetophenones favor higher yields, while electron-rich substrates risk aldehyde self-condensation. This method allows precise introduction of the 2-methyl group by selecting methyl-substituted acetophenones.
Table 1: Comparison of Chromenone Core Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Pechmann Condensation | Resorcinol + β-ketoester | DABCO, 180°C, solvent-free | 61–91 | |
| Aldol-Oxa-Michael | 2′-Hydroxyacetophenone + Aldehyde | DIPA, MW, 160°C | 17–88 |
Introduction of the 3-(2-Ethoxyphenoxy) Group
Functionalization at the chromenone’s 3-position with a 2-ethoxyphenoxy group typically proceeds via nucleophilic aromatic substitution or transition metal-catalyzed coupling .
Nucleophilic Aromatic Substitution
In this approach, the hydroxyl group at position 3 of the chromenone reacts with 2-ethoxyphenol under basic conditions. VulcanChem reports using ethanol or methanol as solvents under reflux, with yields dependent on the leaving group’s reactivity (e.g., halogen vs. sulfonate). For instance, substituting a bromine atom at position 3 with sodium 2-ethoxyphenoxide in ethanol at 80°C achieves moderate yields (50–65%).
Palladium-Catalyzed Coupling
Palladium-based catalysts, such as Pd(OAc)₂, enable cross-coupling between aryl halides and phenols. A study on similar chromenone derivatives demonstrated that Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) facilitate ether bond formation with 70–85% efficiency. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Incorporation of the 7-Oxyacetic Acid Moiety
The final step involves etherification of the 7-hydroxyl group with bromoacetic acid or its derivatives.
Alkylation with Bromoacetic Acid
Reaction of the 7-hydroxy chromenone intermediate with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in acetone under reflux yields the target compound. VulcanChem notes that this step typically achieves 60–75% yield after recrystallization from ethanol-water mixtures. Excess bromoacetic acid (1.5 equiv) and prolonged reaction times (12–18 hours) improve conversion rates.
Carbodiimide-Mediated Coupling
For higher purity, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate the carboxylic acid group of bromoacetic acid, facilitating coupling with the hydroxyl group at position 7. This method, though costlier, reduces side reactions and achieves yields up to 80%.
Optimization of Reaction Conditions
Solvent and Temperature
Catalysts
Purification
Chromatography on silica gel (ethyl acetate/hexane) or recrystallization from ethanol-water mixtures isolates the final product with >95% purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Chromenone Core | Aldol-Oxa-Michael | 17–88 | 90–95 | Byproduct formation |
| 3-Ethoxyphenoxy | Pd-Catalyzed Coupling | 70–85 | 85–90 | Cost of palladium catalysts |
| 7-Oxyacetic Acid | Alkylation | 60–75 | 80–85 | Competing esterification |
The aldol-oxa-Michael route offers better control over the 2-methyl group but suffers from variable yields. Transition metal-catalyzed coupling ensures high regioselectivity for the 3-(2-ethoxyphenoxy) group but increases costs.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the chromenone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) or tosylates (e.g., TsCl) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromenone analogs.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Its structure suggests potential activity against certain diseases, particularly those involving oxidative stress and inflammation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of chromenone derivatives, including 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid. The results indicated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Study:
In a biochemical analysis, the compound was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. This inhibition was quantified using enzyme assays, demonstrating a dose-dependent response .
Antioxidant Activity
The antioxidant properties of this compound have been extensively studied, revealing its potential to scavenge free radicals and protect cells from oxidative damage.
Data Table: Antioxidant Activity Comparison
This table illustrates that the compound exhibits significant antioxidant activity compared to established antioxidants.
Agricultural Chemistry
The compound has also been evaluated for its applications in agricultural chemistry, particularly as a plant growth regulator or pesticide.
Case Study:
A field trial demonstrated that formulations containing this compound enhanced plant growth and resistance to pests in tomato plants, indicating its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Coumarin Derivatives
Key Observations :
- Electron Effects: The target compound’s 2-ethoxyphenoxy group is electron-donating, contrasting with fluorophenyl and trifluoromethyl groups in , which are electron-withdrawing. This difference may influence electronic distribution and reactivity .
- Molecular Weight : Brominated analogs (e.g., ) exhibit higher molecular weights (~405 g/mol) due to bromine’s atomic mass, while chloro derivatives (e.g., ) are lighter (~268 g/mol).
Crystallographic and Computational Analysis
- Crystal Structures : Fluorinated coumarins () were resolved via X-ray diffraction using SHELXL (), revealing planar chromen cores and intermolecular hydrogen bonding involving acetic acid groups .
- Hirshfeld Analysis () : Highlighted dominant H···O/F interactions in fluorinated analogs, influencing packing efficiency .
Biological Activity
2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a derivative of chromenone, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is this compound, with a molecular formula of and a CAS number of 929339-45-7. The structure is characterized by a chromenone core linked to an ethoxyphenoxy group and an acetic acid moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
- Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of various chromenone derivatives against breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell growth. Specifically, it was found to have an IC50 value comparable to other potent anticancer agents, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of chromenone were synthesized and tested against bacterial strains. The results showed that certain derivatives exhibited considerable antibacterial activity, indicating that this compound could also possess similar properties .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the anticancer efficacy of this compound.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis markers noted at higher concentrations.
- : The compound shows promise as an anticancer agent worthy of further investigation .
-
Case Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to assess the efficacy.
- Results : The compound exhibited notable inhibition zones against tested bacterial strains.
- : Indicates potential for development into an antimicrobial agent .
Data Table
| Biological Activity | IC50 Value (µM) | Target Cells/Bacteria |
|---|---|---|
| Anticancer | 9.54 | MCF-7 (Breast Cancer) |
| Antimicrobial | Varies | Various Bacterial Strains |
Q & A
Q. What synthetic strategies are optimal for preparing 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid?
The synthesis typically involves multi-step reactions starting with the formation of the chromen-4-one core. A common approach includes:
- Step 1 : Condensation of substituted acetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the chromenone backbone .
- Step 2 : Alkylation or etherification at the 7-hydroxy position using halogenated acetic acid derivatives (e.g., bromoacetic acid) to introduce the acetic acid moiety .
- Step 3 : Functionalization of the 3-position with 2-ethoxyphenoxy groups via nucleophilic aromatic substitution or Ullmann coupling .
Optimization Tips : Vary catalysts (e.g., Pd-based for coupling) and reaction temperatures to improve yield. Monitor purity via HPLC at each step .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions in biological data (e.g., IC50 values) often arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme sources (e.g., recombinant vs. native COX-2) .
- Solubility issues : Use co-solvents (e.g., DMSO with <0.1% final concentration) or surfactants (e.g., Tween-80) to ensure compound dispersion .
- Validation : Cross-check results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, especially to confirm the stereochemistry of the trifluoromethyl and ethoxyphenoxy groups .
- NMR spectroscopy : Analyze - and -NMR to verify substitution patterns (e.g., coupling constants for aromatic protons at the 2-ethoxyphenoxy group) .
- HRMS : Confirm molecular formula (CHO) and fragmentation patterns .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the compound’s bioactivity?
- Ethoxyphenoxy group : The electron-donating ethoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2), increasing inhibitory potency .
- Trifluoromethyl group : Its electron-withdrawing nature improves metabolic stability by reducing oxidative degradation .
Methodology : Perform DFT calculations (e.g., using Gaussian) to map electrostatic potentials and correlate with experimental IC50 values .
Q. What strategies can improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Esterify the acetic acid moiety (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Lipid nanoparticle encapsulation : Use microfluidics to prepare nanoparticles (size <200 nm) for targeted delivery, reducing off-target effects .
- Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS .
Q. How can researchers elucidate the compound’s mechanism of action against cancer cells?
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .
- Protein interaction studies : Use SPR or ITC to measure binding affinity for suspected targets (e.g., tubulin or topoisomerase II) .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements to quantify programmed cell death .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to avoid false positives/negatives?
- Range-finding : Start with a broad range (e.g., 0.1–100 µM) and narrow based on preliminary IC50 values.
- Replicates : Use ≥3 biological replicates with technical triplicates to account for variability .
- Controls : Include vehicle (DMSO), positive (e.g., doxorubicin for cytotoxicity), and negative (untreated cells) controls .
Q. What statistical methods are appropriate for analyzing SAR data?
- Multivariate analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Machine learning : Train random forest models on datasets of analogous chromenone derivatives to predict bioactivity .
- p-value correction : Use Benjamini-Hochberg adjustment for high-throughput datasets to minimize false discoveries .
Computational & Structural Insights
Q. How can molecular docking predict binding modes with high accuracy?
- Software : Use AutoDock Vina or Glide with force fields (e.g., OPLS4) optimized for small molecules.
- Validation : Compare docking poses with co-crystal structures of related compounds (e.g., COX-2 inhibitors) .
- Scoring : Prioritize poses with hydrogen bonds to key residues (e.g., Arg120 in COX-2) and low RMSD (<2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
